molecular formula C23H24N4O5 B2450052 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 953164-95-9

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Numéro de catalogue: B2450052
Numéro CAS: 953164-95-9
Poids moléculaire: 436.468
Clé InChI: WMKOQVIJVXFUIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound with potential applications in various scientific fields This compound features a pyridazinone core, which is known for its biological activity, and is further functionalized with a dimethoxyphenyl group and a butanamido-benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps:

  • Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids. For instance, 3,4-dimethoxyphenylhydrazine can react with a suitable diketone under acidic or basic conditions to form the pyridazinone ring.

  • Functionalization with Butanamido Group: : The pyridazinone intermediate can then be reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to introduce the butanamido group.

  • Attachment of Benzamide Moiety: : Finally, the compound can be further functionalized by reacting the intermediate with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols or amines.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration, or halogens in the presence of a Lewis acid for halogenation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions would introduce new functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. The pyridazinone core is known for its biological activity, and the additional functional groups could enhance its binding affinity and specificity.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might have anti-inflammatory, anticancer, or antimicrobial properties, although further research would be needed to confirm these activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide would depend on its specific biological target. Generally, compounds with a pyridazinone core can act by inhibiting enzymes or interacting with receptors. The dimethoxyphenyl group might enhance its ability to cross cell membranes, while the butanamido-benzamide moiety could facilitate binding to specific proteins or enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core and dimethoxyphenyl group but differ in their additional functional groups.

    N-(3,4-Dimethoxyphenyl) derivatives: These compounds have the dimethoxyphenyl group but may lack the pyridazinone core or have different substituents.

Uniqueness

The uniqueness of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Activité Biologique

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a benzamide moiety with a pyridazinone derivative, which is known for its pharmacological properties. The unique structural features of this compound suggest various mechanisms of action that could be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O4C_{24}H_{27}N_{3}O_{4}, with a molecular weight of approximately 421.49 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological profile, potentially influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC24H27N3O4
Molecular Weight421.49 g/mol
LogP1.7863
Polar Surface Area83.541 Ų

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors and in anti-inflammatory roles. Notably, this compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory responses and various physiological processes.

The structural attributes of this compound suggest potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, the compound may help reduce inflammation and improve respiratory function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of similar pyridazinone derivatives on various cancer cell lines. Compounds were tested for their ability to inhibit cell growth, with some demonstrating IC50 values in the nanomolar range against resistant cancer cells .
    Compound NameIC50 (µM)Cancer Cell Line
    Compound A0.58UM16 pancreatic cancer
    Compound B (R-enantiomer)0.31M21 skin melanoma
    Compound C (S-enantiomer)9.47MCF7 breast carcinoma
  • Cell Cycle Disruption : Certain derivatives were shown to block cell cycle progression at the G2/M phase and disrupt cytoskeletal integrity by binding to β-tubulin . This mechanism suggests a pathway for inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects : The inhibition of PDE4 by similar compounds has been linked to reduced inflammatory markers in animal models, indicating potential therapeutic effects for chronic inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to specific protein targets involved in inflammation and cancer progression. These studies highlight the compound's ability to interact with active sites of enzymes and receptors, influencing their biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis typically involves multi-step reactions starting from pyridazinone and benzamide precursors. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the butanamido linker.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 0–25°C during acid-sensitive steps (e.g., amide bond formation) to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for final purity ≥95% .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl, pyridazinone ring protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₄N₄O₅).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications.
  • HPLC-PDA : Monitors purity and detects trace impurities (<0.1%) .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
    • Target prioritization : Compare activity to structurally similar pyridazinone derivatives (e.g., 3-chloro-N-(4-substituted-phenyl)benzamide analogs) .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Salt formation : React with hydrochloric acid to form a hydrochloride salt, improving bioavailability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Q. How can analytical method validation ensure reproducibility in pharmacokinetic studies?

  • Calibration curves : Linear ranges of 0.1–50 µg/mL in plasma, with R² > 0.99.
  • Recovery rates : >85% via protein precipitation (acetonitrile) or solid-phase extraction.
  • Stability tests : Assess compound integrity under storage (-80°C, 30 days) and freeze-thaw cycles .

Advanced Research Questions

Q. How do structural modifications to the pyridazinone core influence bioactivity and selectivity?

  • SAR approaches :

  • Replace 3,4-dimethoxyphenyl with halogenated (e.g., 4-Cl) or electron-withdrawing groups to modulate target binding.
  • Introduce methyl groups at the pyridazinone 5-position to sterically hinder off-target interactions.
    • Validation : Compare IC₅₀ values in enzyme assays and molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What experimental designs address discrepancies in reported pharmacokinetic (PK) and pharmacodynamic (PD) data?

  • Crossover studies : Administer the compound intravenously (IV) and orally to calculate absolute bioavailability (F).
  • Tissue distribution : Use radiolabeled (¹⁴C) analogs to quantify accumulation in organs via scintillation counting.
  • Mechanistic PK/PD modeling : Apply compartmental models to link plasma concentrations to efficacy (e.g., Emax models) .

Q. How can accelerated stability studies predict degradation pathways under varying pH and temperature conditions?

  • Forced degradation :

  • Acidic/basic hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC for cleavage of the amide bond.
  • Oxidative stress : Treat with 3% H₂O₂ to identify sulfoxide or N-oxide byproducts.
    • Degradation kinetics : Calculate activation energy (Ea) using Arrhenius plots to extrapolate shelf life .

Q. What methodologies identify primary molecular targets and off-target effects in complex biological systems?

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to map interactomes.
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify resistance-conferring genes.
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) for putative targets like HDACs or PARP .

Q. How do researchers analyze synergistic effects when combining this compound with other therapeutic agents?

  • Isobologram analysis : Determine additive/synergistic interactions (Combination Index <1) in cytotoxicity assays.
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated/downregulated in combination vs. monotherapy.
  • In vivo validation : Test combinations in xenograft models with randomized block designs to control for tumor heterogeneity .

Propriétés

IUPAC Name

4-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOQVIJVXFUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.